molecular formula C15H16N2O3 B11127182 N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

Cat. No.: B11127182
M. Wt: 272.30 g/mol
InChI Key: FXUICKLNPZUTMQ-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds containing a fused ring structure composed of a benzene ring and a pyrrole ring. This specific compound is characterized by the presence of an indole moiety attached to a tetrahydrofuran ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, which is then subjected to a series of reactions to introduce the tetrahydrofuran and carboxamide functionalities.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Tetrahydrofuran Ring Formation: The formation of the tetrahydrofuran ring can be achieved through cyclization reactions involving appropriate precursors such as diols or halohydrins.

    Carboxamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The compound may exert its effects through binding to these targets, altering their conformation, and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide
  • N-(1H-indol-5-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

Comparison

Compared to similar compounds, N-(1H-indol-6-yl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is unique due to the specific position of the indole moiety. This positional difference can significantly influence the compound’s chemical reactivity, biological activity, and overall properties. For instance, the 6-position substitution on the indole ring may enhance its binding affinity to certain biological targets compared to substitutions at other positions.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-15(2)11(8-13(18)20-15)14(19)17-10-4-3-9-5-6-16-12(9)7-10/h3-7,11,16H,8H2,1-2H3,(H,17,19)

InChI Key

FXUICKLNPZUTMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NC2=CC3=C(C=C2)C=CN3)C

Origin of Product

United States

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